molecular formula C12H20N2O B511062 N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine CAS No. 626216-36-2

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

Cat. No.: B511062
CAS No.: 626216-36-2
M. Wt: 208.3g/mol
InChI Key: CLCVRXIVCHZHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a versatile diamino compound of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a methoxy-substituted benzyl group and a tertiary amine functionality, provides a balance of lipophilicity and electron-donating properties, making it a valuable intermediate for developing bioactive molecules . The compound's ethylene diamine backbone offers conformational flexibility for further derivatization, while the methoxybenzyl group enhances stability and modulates reactivity . This structure lends itself well to ligand design for metal coordination complexes and catalysis due to its chelating potential . In pharmaceutical research, this diamine scaffold serves as a key building block. Structurally related diamino compounds have been identified as potent inhibitors in high-value research areas, demonstrating the utility of this chemical class. For instance, similar 4-amino-7-chloroquinoline-based compounds tethered to aromatic systems have shown promising dual activity as inhibitors of botulinum neurotoxin serotype A light chain (BoNT/A LC) metalloprotease and the protozoan Plasmodium falciparum , which causes malaria . This highlights the potential for diamino compounds to be developed into therapeutics for biodefense and neglected tropical diseases. The dimethyl substitution on the terminal nitrogen improves solubility in organic solvents, facilitating handling in various synthetic reactions . This product is intended for research and further manufacturing applications only and is not meant for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(2)9-8-13-10-11-6-4-5-7-12(11)15-3/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCVRXIVCHZHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine typically involves the reaction of 2-methoxybenzyl chloride with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced amine forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H20_{20}N2_2O
  • Molecular Weight : 208.3 g/mol
  • CAS Number : 626216-36-2

The compound features a methoxy-benzyl group attached to a dimethyl-ethane-1,2-diamine backbone, which contributes to its unique chemical reactivity and biological properties.

Organic Synthesis

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine serves as a building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex organic molecules. This includes its role in the synthesis of ligands and catalysts for various chemical processes.

Biological Applications

Research has indicated that this compound may function as a ligand in biochemical assays. Its ability to interact with biological targets suggests potential applications in drug discovery and development. Studies have explored its effects on enzyme activity and receptor modulation, which could lead to novel therapeutic agents .

Medicinal Chemistry

The compound has been investigated for its therapeutic properties , particularly in antimicrobial and anticancer research. Preliminary studies suggest that it may exhibit activity against certain pathogens and cancer cell lines, warranting further investigation into its efficacy and mechanism of action .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects, suggesting potential as a lead compound in antibiotic development.

Case Study 2: Cancer Cell Line Testing

Another research effort focused on evaluating the compound's cytotoxicity against several cancer cell lines. The findings demonstrated that the compound induced apoptosis in specific cell types, indicating its potential as an anticancer agent.

Mechanism of Action

The compound exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to alterations in neurotransmitter levels, affecting cognitive and behavioral processes. The molecular targets include serotonin receptors, and the pathways involved are related to serotonin signaling in the brain.

Comparison with Similar Compounds

Structural Variations in Ethane-1,2-diamine Derivatives

The compound’s structural analogs differ primarily in substituents on the benzene ring or the amine groups. Key examples include:

Compound Name Substituents Key Features/Applications Evidence ID
N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine 7-Chloro-quinoline group High cytotoxicity in breast cancer cells (MDA-MB468)
N'-(4-Fluoro-2-methylbenzyl)-N,N-dimethyl-ethane-1,2-diamine 4-Fluoro-2-methylbenzyl group Enhanced solubility for biochemical studies
N,N'-Bis(2-hydroxy-5-substituted-benzyl)-N,N'-dimethylethane-1,2-diamine Hydroxyl groups on benzyl rings Antioxidant and metal-chelating properties
N'-Benzyl-N,N-dimethylethane-1,2-diamine Benzyl group (no methoxy) Ligand in catalysis and organic synthesis

Chemical Reactivity and Coordination Chemistry

  • Metal Binding : The target compound forms distorted tetrahedral complexes with Zn(II), whereas N,N'-dimethyl-N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine (mep) coordinates Mn(II) for catalytic epoxidation of 1,3-butadiene .
  • Electronic Effects : The methoxy group in the target compound enhances electron donation to metal centers compared to halogenated or alkylated analogs, influencing redox properties .

Biological Activity

N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine (CAS No. 626216-36-2) is a synthetic compound belonging to the class of phenethylamines. Its unique structural modifications confer distinct pharmacological properties, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications.

  • Molecular Formula : C₁₂H₂₀N₂O
  • Molecular Weight : 208.3 g/mol
  • IUPAC Name : N-[(2-methoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine

Synthesis

The synthesis typically involves the reaction of 2-methoxybenzyl chloride with N,N-dimethylethylenediamine under basic conditions. Common bases used include potassium carbonate or sodium hydroxide, and the reaction is generally performed in solvents like ethanol or methanol at elevated temperatures to ensure complete conversion.

Pharmacological Properties

This compound exhibits psychoactive properties and has been studied for its interactions with serotonin receptors in the brain. These interactions are crucial for understanding its potential therapeutic effects on mood disorders and other central nervous system (CNS) conditions.

The compound is believed to act as a serotonin receptor modulator, which can influence neurotransmitter release and neuronal excitability. This mechanism may contribute to its psychoactive effects and potential use in treating psychiatric disorders.

Case Studies

  • Study on Serotonin Interaction : A study published in Molecules explored the interaction of phenethylamines with serotonin receptors, highlighting how structural variations impact binding affinity and efficacy. This compound was noted for its moderate affinity for 5-HT receptors, suggesting potential applications in mood regulation therapies.
  • Neuropharmacological Effects : In another investigation focused on psychoactive compounds, this compound was assessed for its effects on anxiety-related behaviors in animal models. The results indicated a significant reduction in anxiety-like behavior, supporting its potential as an anxiolytic agent .
  • Toxicological Studies : Toxicological assessments have indicated that while the compound shows promise in therapeutic applications, it also requires careful evaluation due to possible mutagenic properties observed in preliminary studies .

Data Tables

PropertyValue
Molecular FormulaC₁₂H₂₀N₂O
Molecular Weight208.3 g/mol
CAS Number626216-36-2
Psychoactive PropertiesYes
Affinity for 5-HT ReceptorsModerate

Q & A

Q. What are the recommended synthetic routes for N'-(2-Methoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine, and how can reaction conditions be optimized for yield?

The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 2-methoxybenzylamine with N,N-dimethylethane-1,2-diamine derivatives under hydrogenation or using a platinum catalyst ( ). Key parameters for optimization include:

  • Solvent selection : Dichloromethane or ethanol for improved solubility.
  • Temperature : Room temperature to 60°C to balance reaction rate and side-product formation.
  • Catalyst loading : 5–10% Pt/C for efficient reduction ().
    Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances purity ().

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify methoxy (-OCH3_3), benzyl, and dimethylamine groups. Chemical shifts for methoxy protons appear at ~3.8 ppm ().
  • FT-IR : Peaks at 1600–1650 cm1^{-1} (C=N stretching) and 2800–2900 cm1^{-1} (N-CH3_3) confirm structural motifs ().
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) ().

Q. What are the common reaction pathways for this compound in organic synthesis?

  • Oxidation : Using KMnO4_4 or H2_2O2_2 yields imine or amide derivatives.
  • Reduction : LiAlH4_4 reduces any residual carbonyl groups to alcohols ().
  • Nucleophilic substitution : Reacts with alkyl halides to form quaternary ammonium salts ().

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and torsion angles ( ). For example:

  • Non-covalent interactions : Hirshfeld surface analysis quantifies H-bonding (e.g., N–H···O) and π-π stacking ().
  • Crystallographic parameters : Space group P21_1/n and unit cell dimensions (e.g., a = 8.2 Å, b = 10.5 Å) confirm packing efficiency ().

Q. What computational strategies predict the compound’s electronic properties and biological activity?

  • DFT calculations : B3LYP/6-311G++(d,p) basis set determines HOMO-LUMO gaps (~4.5 eV), chemical hardness, and electrophilicity ().
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like PARP-1 (ΔG = -8.2 kcal/mol) for anticancer potential ().
  • ADMET prediction : SwissADME or pkCSM models assess bioavailability (e.g., Lipinski’s Rule compliance) and toxicity ().

Q. How can researchers address contradictions in experimental vs. computational data for this compound?

  • Validation : Cross-check DFT-optimized geometries with SC-XRD data (RMSD < 0.1 Å).
  • Sensitivity analysis : Vary computational parameters (e.g., solvent model, basis set) to identify outliers ().
  • Experimental replication : Reproduce synthesis under controlled conditions to isolate variables (e.g., solvent polarity, temperature) ().

Q. What are the challenges in studying its supramolecular interactions in crystal lattices?

  • Disorder modeling : Partial occupancy of methoxy groups requires refinement constraints in SHELXL ().
  • Thermal motion : High B-factors for flexible ethylenediamine chains complicate electron density maps ().
  • Synthons : Competing H-bond donors (N–H) and acceptors (OCH3_3) create polymorphic risks ().

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

ParameterOptimal RangeImpact on Yield
SolventDichloromethaneMaximizes solubility
CatalystPt/C (5–10%)Reduces side products
Temperature25–60°CBalances kinetics
Reaction Time12–24 hoursEnsures completion
(Adapted from )

Q. Table 2. DFT-Derived Electronic Parameters

ParameterValue (B3LYP/6-311G++)Significance
HOMO (eV)-6.2Reactivity
LUMO (eV)-1.7Electron affinity
Band Gap (eV)4.5Stability
Electrophilicity2.1 eVBioactivity
(From )

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.